molecular formula C15H15N3O3S B5770701 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B5770701
M. Wt: 317.4 g/mol
InChI Key: CLEMMGWOZKXUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and is known for its antioxidant and anti-inflammatory properties.

Scientific Research Applications

Ebselen has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Ebselen has also been studied for its potential use in the treatment of cancer, stroke, and sepsis.

Mechanism of Action

The mechanism of action of Ebselen is complex and not fully understood. It is known to act as a mimic of glutathione peroxidase, an enzyme that plays a crucial role in protecting cells from oxidative damage. Ebselen can also interact with various signaling pathways, including the NF-κB and MAPK pathways, to exert its anti-inflammatory effects.
Biochemical and Physiological Effects
Ebselen has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and modulating cell signaling pathways. It has also been shown to have neuroprotective effects, protecting neurons from oxidative damage and apoptosis.

Advantages and Limitations for Lab Experiments

Ebselen has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also readily available and can be synthesized in large quantities. However, Ebselen has some limitations, including its potential toxicity at high doses and its complex mechanism of action, which makes it difficult to study.

Future Directions

There are several future directions for research on Ebselen. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to elucidate the mechanism of action of Ebselen and to determine its potential toxicity at different doses.

Synthesis Methods

Ebselen can be synthesized by reacting 2-ethoxy-5-methylphenylsulfonyl chloride with sodium azide in the presence of triethylamine. The resulting product is then treated with sodium borohydride in the presence of selenium dioxide to yield Ebselen. The synthesis of Ebselen is a multi-step process that requires careful control of reaction conditions and purification steps.

properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-3-21-14-9-8-11(2)10-15(14)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEMMGWOZKXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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